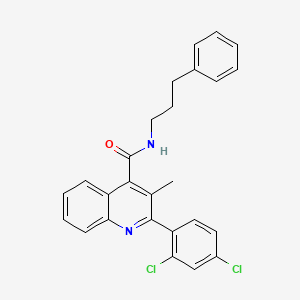
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of the AMPA receptor, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide inhibits the excitatory neurotransmission mediated by the receptor, leading to a decrease in synaptic plasticity and learning and memory processes.
Biochemical and physiological effects:
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have potent effects on the AMPA receptor, with a binding affinity in the nanomolar range. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of the AMPA receptor in a dose-dependent manner, with higher doses leading to greater inhibition. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been shown to have minimal effects on other ionotropic glutamate receptors, making it a selective antagonist of the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have minimal effects on GABAergic neurotransmission, making it a useful tool for studying the role of the AMPA receptor in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity and availability, its potency and selectivity for the AMPA receptor, and its minimal effects on other neurotransmitter systems. However, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide also has some limitations, including its potential off-target effects at high doses, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the accurate interpretation of results obtained with 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to study the role of the AMPA receptor in various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists in the treatment of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanisms of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists, including their effects on synaptic plasticity and learning and memory processes in the brain.
Méthodes De Synthèse
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2,4-dichlorobenzonitrile with 3-phenylpropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 3-methyl-4-quinolinecarboxylic acid chloride to yield 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide. The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. As an AMPA receptor antagonist, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in synaptic plasticity, learning, and memory processes in the brain. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been used as a tool to study the mechanisms of action of various drugs and compounds that interact with the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O/c1-17-24(26(31)29-15-7-10-18-8-3-2-4-9-18)21-11-5-6-12-23(21)30-25(17)20-14-13-19(27)16-22(20)28/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSFAXCPFYZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)
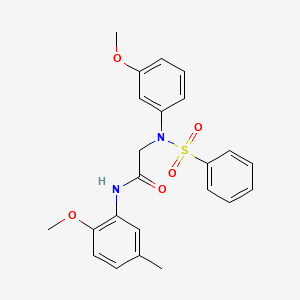

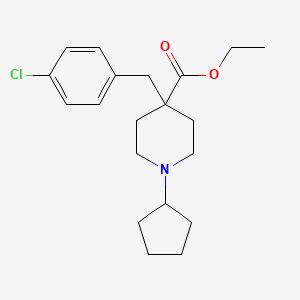

![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)

![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
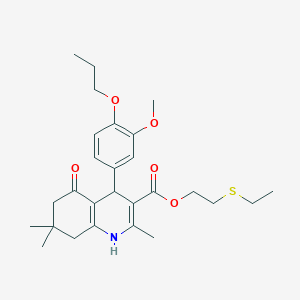
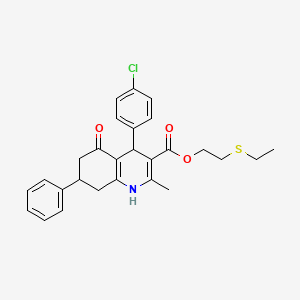
![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)